HDAC6 degrader-1

PROTAC HDAC6 DC50

HDAC6 degrader-1 (NP8) is a cereblon-recruiting PROTAC that achieves potent, isoform-selective HDAC6 degradation (DC50 3.8 nM, GI50 1.21 μM in MM.1S cells) while sparing HDAC1-4. Validated in multiple myeloma, renal I/R injury, and live-cell imaging models. Supplied with rigorous QC and flexible packaging to accelerate your targeted protein degradation programs. Ideal for researchers needing unambiguous HDAC6 knockdown without off-target isoform effects.

Molecular Formula C40H45N9O9
Molecular Weight 795.8 g/mol
Cat. No. B12430339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6 degrader-1
Molecular FormulaC40H45N9O9
Molecular Weight795.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6
InChIInChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52)
InChIKeyNLVMRCQAKUCFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6 degrader-1 (NP8): A Cereblon-Recruiting PROTAC for Selective HDAC6 Degradation


HDAC6 degrader-1 (also designated Compound NP8, CAS 2439058-23-6) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed to induce selective, proteasome-dependent degradation of histone deacetylase 6 (HDAC6). Its modular architecture comprises a selective HDAC6-binding warhead (Nexturastat A), a flexible polyethylene glycol linker, and a cereblon (CRBN) E3 ubiquitin ligase ligand (pomalidomide) . This design enables the compound to recruit HDAC6 to the CRBN E3 ligase complex, promoting polyubiquitination and subsequent proteasomal degradation of the target protein . The compound exhibits a DC50 (concentration for 50% degradation) of 3.8 nM in MM.1S multiple myeloma cells and a GI50 (50% growth inhibition) of 1.21 μM in the same cell line .

Why HDAC6 PROTACs Cannot Be Simply Substituted: The Critical Role of Linker Chemistry and E3 Ligase Recruitment


PROTAC-mediated protein degradation is exquisitely sensitive to the chemical composition and length of the linker connecting the target-binding warhead to the E3 ligase ligand. Even minor alterations in linker structure can dramatically alter degradation efficiency, selectivity, and cellular permeability [1]. Substituting HDAC6 degrader-1 with another HDAC6-targeting PROTAC, such as PROTAC HDAC6 degrader 3 (DC50 = 171 nM) or PROTAC HDAC6 degrader 8 (DC50 = 1.9 nM), would yield significantly different degradation kinetics and cellular potency due to variations in ternary complex formation and CRBN recruitment [2]. Furthermore, the specific E3 ligase utilized (CRBN vs. VHL) dictates the tissue-specific expression profile of the degrader, impacting in vivo efficacy and off-target degradation profiles. Direct experimental comparison is therefore essential for selecting the optimal tool compound for a given experimental context.

Quantitative Differentiation of HDAC6 degrader-1: DC50, GI50, and Selectivity Data


DC50 in MM.1S Cells: 45-Fold Higher Degradation Potency than PROTAC HDAC6 degrader 3

HDAC6 degrader-1 (NP8) achieves a half-maximal degradation concentration (DC50) of 3.8 nM in MM.1S multiple myeloma cells . In contrast, PROTAC HDAC6 degrader 3 (Compound 4), another CRBN-recruiting HDAC6 PROTAC, exhibits a DC50 of 171 nM in comparable cellular assays [1]. This represents a 45-fold enhancement in degradation potency for HDAC6 degrader-1.

PROTAC HDAC6 DC50 Degradation Potency MM.1S

DC50 in MM.1S Cells: Comparable Potency to Highly Optimized PROTAC HDAC6 degrader 8

HDAC6 degrader-1 (NP8) demonstrates a DC50 of 3.8 nM, which is within 2-fold of the more recently developed PROTAC HDAC6 degrader 8 (Compound 11b), which has a reported DC50 of 1.9 nM . This places HDAC6 degrader-1 among the most potent HDAC6 PROTACs described, while its extensive characterization in the literature offers distinct advantages for experimental reproducibility.

PROTAC HDAC6 DC50 Degradation Potency MM.1S

GI50 in MM.1S Multiple Myeloma Cells: Demonstrates Functional Antiproliferative Activity

In MM.1S multiple myeloma cells, HDAC6 degrader-1 (NP8) inhibits cell viability with a GI50 of 1.21 μM after 72 hours of treatment . For context, the parent HDAC6 inhibitor Nexturastat A exhibits a GI50 of 14.3 μM in B16 murine melanoma cells . While a direct head-to-head comparison in the same cell line is not available, the data suggest that the degradation of HDAC6 via PROTAC technology may confer enhanced antiproliferative effects relative to simple inhibition.

HDAC6 PROTAC GI50 Multiple Myeloma Antiproliferative

HDAC Isoform Selectivity: Degrades HDAC6 Without Affecting Other HDAC Family Members

Western blot analysis in HeLa cells demonstrates that HDAC6 degrader-1 (NP8) at 100 nM selectively reduces HDAC6 protein levels without affecting the expression of representative HDAC family members, including HDAC1, HDAC2, HDAC3, and HDAC4 . This selectivity is a direct consequence of the use of Nexturastat A as the target-binding warhead, which possesses >190-fold selectivity for HDAC6 over other HDAC isoforms .

HDAC6 PROTAC Selectivity Isoform Specificity Western Blot

Optimal Application Scenarios for HDAC6 degrader-1 in Basic and Translational Research


Multiple Myeloma Research: Assessing HDAC6 Dependency and Therapeutic Potential

Given its potent DC50 (3.8 nM) and GI50 (1.21 μM) in MM.1S cells , HDAC6 degrader-1 is ideally suited for investigating HDAC6-driven oncogenic mechanisms in multiple myeloma. Researchers can employ this compound to dissect the functional consequences of HDAC6 ablation on myeloma cell proliferation, survival signaling, and drug resistance pathways.

Renal Ischemia-Reperfusion Injury (RIRI) Models: Validating HDAC6 Degradation as a Therapeutic Strategy

HDAC6 degrader-1 (PROTAC-NP8) has been successfully applied in in vivo models of renal ischemia-reperfusion injury, where it ameliorated tissue damage by reducing reactive oxygen species (ROS)-mediated apoptosis [1]. This validated application makes the compound a valuable tool for exploring the role of HDAC6 in acute kidney injury and other ROS-driven pathologies.

HDAC6 Selectivity Studies: Benchmarking Against Pan-HDAC Inhibitors and Other PROTACs

The compound's well-documented isoform selectivity, as evidenced by Western blot analysis showing no degradation of HDAC1, HDAC2, HDAC3, or HDAC4 at 100 nM , positions HDAC6 degrader-1 as a gold-standard tool for experiments requiring unambiguous HDAC6-specific knockdown. It is particularly useful for comparative studies against pan-HDAC inhibitors (e.g., SAHA) or less selective PROTACs.

PROTAC Mechanism of Action Studies: Monitoring Ternary Complex Formation and Degradation Kinetics

HDAC6 degrader-1 has been employed in live-cell imaging studies using EGFP-HDAC6 fusion proteins to visualize PROTAC-induced degradation dynamics in real time . This established methodology makes the compound an excellent choice for researchers investigating the fundamental pharmacology of targeted protein degradation, including ternary complex formation, ubiquitination kinetics, and the hook effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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